molecular formula C20H15N3O3 B10758307 (5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid

(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid

Cat. No.: B10758307
M. Wt: 345.4 g/mol
InChI Key: VXTCEUDVOCLEJG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common synthetic route includes the condensation of 5,6-diphenylfuro[2,3-d]pyrimidine with an appropriate amine, followed by acylation to introduce the acetic acid moiety .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the furan or pyrimidine rings.

    Substitution: The phenyl groups and other substituents can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts as needed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the phenyl rings.

Scientific Research Applications

(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. Specific pathways involved may include signal transduction pathways or metabolic pathways, depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

    5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine: A similar compound with an amine group instead of the acetic acid moiety.

    2-(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)ethanol: A related compound with an ethanol group.

Uniqueness

(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c24-15(25)11-21-19-17-16(13-7-3-1-4-8-13)18(14-9-5-2-6-10-14)26-20(17)23-12-22-19/h1-10,12H,11H2,(H,24,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTCEUDVOCLEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)NCC(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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